(S,R,S)-AHPC-PEG4-NH2 hydrochloride
Description
VH03-linker is a bifunctional chemical moiety widely utilized in proteolysis-targeting chimeras (PROTACs) and other targeted drug delivery systems. Its core structure consists of a VHL (Von Hippel-Lindau) ligand conjugated to a flexible linker, enabling precise protein degradation via the ubiquitin-proteasome system .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHBFIXTCSMKP-DDLJGEAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50ClN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064292-52-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2064292-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The primary target of the VH03-linker, also known as (S,R,S)-AHPC-PEG4-NH2 (hydrochloride), is the von Hippel-Lindau (VHL) protein. The VHL protein is a component of the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Mode of Action
The VH03-linker interacts with its target, the VHL protein, by binding to it. This binding recruits the VHL protein, enabling it to be used in the process of targeted protein degradation. This process is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within cells.
Biochemical Pathways
The VH03-linker affects the ubiquitin-proteasome pathway, a crucial biochemical pathway responsible for protein degradation within cells. By recruiting the VHL protein, the VH03-linker enables the targeted degradation of specific proteins, altering the protein composition within cells and potentially affecting various downstream cellular processes.
Pharmacokinetics
The design of such linkers often aims to optimize these properties to ensure effective delivery of the linker to its target, the vhl protein, within cells.
Result of Action
The result of the VH03-linker’s action is the targeted degradation of specific proteins within cells. This can lead to alterations in cellular processes and functions, depending on the specific proteins that are targeted for degradation.
Action Environment
The action of the VH03-linker, like that of many other biochemical compounds, can be influenced by various environmental factors. These can include the pH and temperature of the cellular environment, the presence of other interacting molecules, and the specific cell type in which the VH03-linker is acting
Biochemical Analysis
Biochemical Properties
(S,R,S)-AHPC-PEG4-NH2 (hydrochloride) plays a crucial role in biochemical reactions by acting as a ligand for the VHL protein. This interaction is essential for the formation of PROTACs, which facilitate the degradation of target proteins via the ubiquitin-proteasome system. The compound interacts with various enzymes, proteins, and biomolecules, including the VHL protein and the hypoxia-inducible factor (HIF) alpha subunit. The binding of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) to the VHL protein enables the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein.
Cellular Effects
The effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) on cells are profound, as it influences multiple cellular processes. By promoting the degradation of specific proteins, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of the HIF alpha subunit by (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can impact hypoxia signaling pathways, leading to altered gene expression and metabolic changes in cells. Additionally, the compound’s ability to target and degrade oncogenic proteins makes it a valuable tool in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the E3 ligase, resulting in its ubiquitination and subsequent degradation by the proteasome. The compound’s PEG4 linker provides flexibility and stability, allowing for efficient binding and degradation of the target protein. The interaction between (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) and the VHL protein is highly specific, ensuring selective degradation of the target protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) remains stable under various conditions, allowing for sustained protein degradation over extended periods. The compound’s efficacy may decrease over time due to potential degradation or changes in cellular conditions.
Dosage Effects in Animal Models
The effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) in animal models are dose-dependent. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher doses, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) may exhibit toxic or adverse effects, including off-target protein degradation and cellular stress. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
(S,R,S)-AHPC-PEG4-NH2 (hydrochloride) is involved in various metabolic pathways, primarily through its interaction with the VHL protein and the ubiquitin-proteasome system. The compound’s role in protein degradation can influence metabolic flux and metabolite levels within cells. By targeting specific proteins for degradation, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can modulate metabolic pathways and alter cellular homeostasis.
Transport and Distribution
The transport and distribution of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound’s PEG4 linker enhances its solubility and stability, allowing for efficient distribution within the cellular environment. Additionally, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) is influenced by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with the VHL protein and the ubiquitin-proteasome system. (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) may also localize to other cellular compartments, such as the nucleus or mitochondria, depending on the specific target protein and cellular context.
Biological Activity
The VH03-linker is a significant compound in the realm of biochemistry, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of VH03-linker, summarizing its mechanisms, applications, and relevant research findings.
Overview of VH03-Linker
VH03-linker is a synthetic linker used primarily in the construction of fusion proteins and ADCs. Its design aims to enhance the stability, efficacy, and targeting capabilities of therapeutic agents. The linker serves as a crucial component that connects various functional domains within these constructs, thereby influencing their biological activity.
- Targeted Delivery : VH03-linker facilitates the selective delivery of cytotoxic agents to target cells. This is particularly important in cancer therapy where minimizing off-target effects is crucial.
- Stability Enhancement : The linker improves the stability of the conjugated drugs in circulation, thus prolonging their half-life and increasing therapeutic efficacy.
- Biological Activity Augmentation : By maintaining the structural integrity of the payloads, VH03-linker enhances their biological activities.
Table 1: Summary of Biological Activities Associated with VH03-Linker
Case Studies
- PROTAC Development : In a study focusing on liver X receptor (LXR) degradation, GW3965-PEG5-VH032 was shown to induce effective protein degradation through a PROTAC mechanism. This illustrates how VH03-linker can be employed to create potent degraders that selectively target disease-associated proteins .
- Antibody-Drug Conjugates : Research indicated that ADCs utilizing VH03-linker exhibited improved therapeutic indices by effectively targeting tumor cells while sparing normal tissues. The linker’s design allowed for enhanced pharmacokinetic profiles and increased cellular uptake.
Scientific Research Applications
Applications in Chemical Biology
1. Target Identification in Proteomics
VH03-linker has been instrumental in mass spectrometry-based proteomics, where it aids in the identification of protein targets with reduced background noise. By employing cleavable linkers like VH03, researchers have improved the specificity and sensitivity of their analyses, allowing for more accurate identification of post-translational modifications (PTMs) and enzyme functions .
2. Development of Chemical Probes
The incorporation of VH03-linker into chemical probes enables the enrichment of specific protein targets from complex mixtures. For instance, studies have shown that using a diazobenzene derivative as a cleavable linker allows for selective identification of target proteases while minimizing signals from background proteins . This application is particularly relevant for functional proteomics, where precise targeting is crucial.
3. Antibody-Drug Conjugates (ADCs)
In the realm of cancer therapeutics, VH03-linker has been utilized in the design of ADCs. These conjugates consist of a targeting antibody linked to a cytotoxic drug via a linker that can be cleaved within cancer cells. The ability to control drug release enhances therapeutic efficacy while reducing systemic toxicity . Research indicates that linkers like VH03 can be engineered to be stable in circulation but cleavable by specific enzymes within tumor environments.
Case Studies
Case Study 1: Proteomic Profiling Using VH03-linker
A study conducted by Verhelst et al. demonstrated the application of a chemically cleavable linker system in enriching specific protein targets from complex biological samples. The researchers used VH03-linker to isolate proteins from rat liver proteome, achieving high selectivity and minimal background interference. Their findings highlighted the effectiveness of this approach in identifying active proteases involved in various metabolic processes .
Case Study 2: ADC Development with VH03-linker
In another significant study focused on ADCs, researchers explored the use of VH03-linker to enhance drug delivery systems for targeted cancer therapy. The study revealed that ADCs utilizing this linker exhibited improved stability and selective cleavage by lysosomal enzymes, leading to enhanced therapeutic outcomes in preclinical models . This research underscores the potential of VH03-linker to revolutionize cancer treatment modalities.
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Table 1: Molecular and Functional Comparison of VH03-Linker Variants
Key Observations :
- Linker Length and Flexibility : PEG4 variants (e.g., VH032-PEG4-NH2) exhibit improved solubility and intracellular penetration compared to shorter PEG1 or native linkers, critical for in vivo efficacy .
- Functional Group Impact : The azide group in VH032-PEG1-N3 facilitates click chemistry for site-specific bioconjugation, whereas amine-terminated linkers (e.g., PEG4-NH2) enable covalent attachment to carboxylic acids or other electrophiles .
Functional Analogs in HDAC Inhibition
Table 2: Linker-Dependent HDAC Inhibition Profiles
Key Findings :
- Zinc-Binding Group (ZBG) Synergy : VH03-linker derivatives with hydroxamic acid-ZBG exhibit superior HDAC1/6 dual inhibition compared to benzamide or thiol-based analogs, attributed to optimal chelation of the zinc ion in HDAC active sites .
- Linker Role in Selectivity : Hydrophilic PEG spacers in VH03-linkers reduce off-target binding, whereas rigid aromatic linkers (e.g., benzamide) increase HDAC6 selectivity but reduce potency .
Research Implications and Challenges
- Optimization Strategies : Hybrid linkers combining PEG flexibility with aromatic rigidity (e.g., PEG-benzamide) are under investigation to balance solubility and target affinity .
- Clinical Translation: VH03-linker-based PROTACs face challenges in metabolic stability and tissue penetration, necessitating advanced formulations like nanoparticle encapsulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
